molecular formula C16H26N2O B11958488 1,1-Dibutyl-3-(p-tolyl)urea CAS No. 56124-73-3

1,1-Dibutyl-3-(p-tolyl)urea

Cat. No.: B11958488
CAS No.: 56124-73-3
M. Wt: 262.39 g/mol
InChI Key: SRAWWSSZOMEQHP-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(p-tolyl)urea: is an organic compound with the molecular formula C16H26N2O and a molecular weight of 262.398 g/mol It is a urea derivative characterized by the presence of two butyl groups and a p-tolyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1-Dibutyl-3-(p-tolyl)urea can be synthesized through the reaction of p-toluidine with dibutylcarbamic chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions:

1,1-Dibutyl-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or p-tolyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Various nucleophiles; solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

Chemistry:

1,1-Dibutyl-3-(p-tolyl)urea is used as a reagent in organic synthesis for the preparation of various urea derivatives. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials .

Biology:

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of inhibitors or modulators of enzyme activity.

Medicine:

Industry:

In the industrial sector, this compound may be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(p-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The specific pathways and molecular targets depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of two butyl groups and a p-tolyl group, which confer specific chemical properties such as solubility, reactivity, and potential interactions with biological targets. Its structure allows for diverse applications in various fields of research and industry .

Properties

CAS No.

56124-73-3

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1,1-dibutyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)17-15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)

InChI Key

SRAWWSSZOMEQHP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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